molecular formula C7H3Cl2N3OS2 B2756963 6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 874754-25-3

6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2756963
CAS No.: 874754-25-3
M. Wt: 280.14
InChI Key: GTGRYVBHPXBCMU-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the condensation of 2,5-dichlorothiophene-3-carbaldehyde with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the triazine core.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,5-Dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or disrupt cellular signaling pathways by binding to key proteins. Molecular docking studies have shown strong binding affinities to targets such as cyclin-dependent kinase 2, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its specific combination of a dichlorothiophene ring and a triazine core with a sulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(2,5-dichlorothiophen-3-yl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3OS2/c8-3-1-2(5(9)15-3)4-6(13)10-7(14)12-11-4/h1H,(H2,10,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGRYVBHPXBCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C2=NNC(=S)NC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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